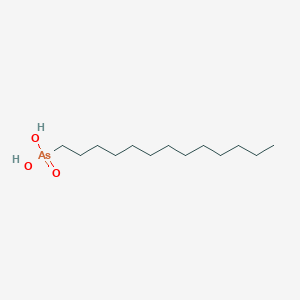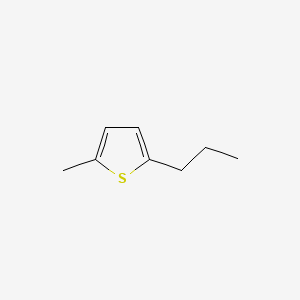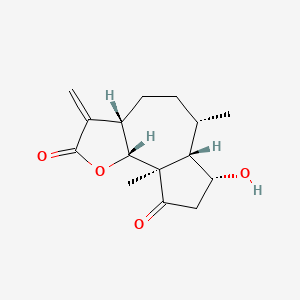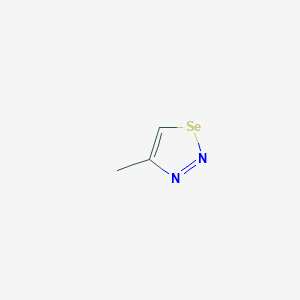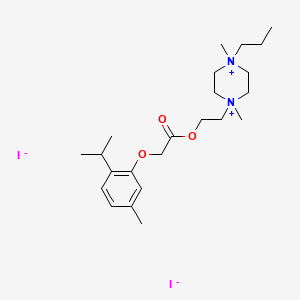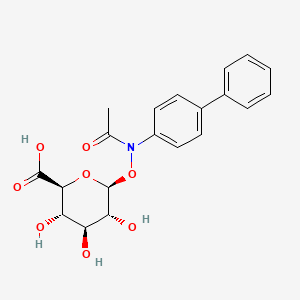
beta-D-Glucopyranuronic acid, 1-((acetyl(1,1'-biphenyl)-4-ylamino)oxy)-1-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy-: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a glucopyranuronic acid moiety linked to a biphenyl group through an acetylated aminooxy linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the glucopyranuronic acid moiety: This can be achieved through the oxidation of glucose derivatives under controlled conditions.
Introduction of the biphenyl group: This step involves the coupling of a biphenyl derivative with the glucopyranuronic acid moiety using suitable coupling agents.
Acetylation and aminooxy linkage formation: The final steps involve the acetylation of the amino group followed by the formation of the aminooxy linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-carboxylate
- Beta-D-Glucopyranuronic acid, 1-(1,1’-biphenyl)-4-methoxy
Uniqueness
Compared to similar compounds, beta-D-Glucopyranuronic acid, 1-((acetyl(1,1’-biphenyl)-4-ylamino)oxy)-1-deoxy- is unique due to its specific functional groups and linkage, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
35651-97-9 |
|---|---|
Molecular Formula |
C20H21NO8 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(N-acetyl-4-phenylanilino)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H21NO8/c1-11(22)21(14-9-7-13(8-10-14)12-5-3-2-4-6-12)29-20-17(25)15(23)16(24)18(28-20)19(26)27/h2-10,15-18,20,23-25H,1H3,(H,26,27)/t15-,16-,17+,18-,20-/m0/s1 |
InChI Key |
MSMYETUKGHQFPE-JNIAIEOXSA-N |
Isomeric SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester](/img/structure/B14683406.png)

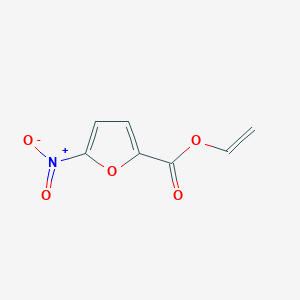
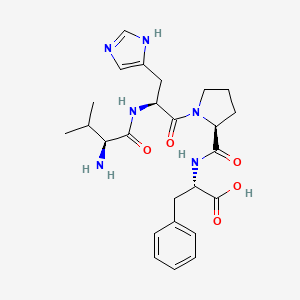
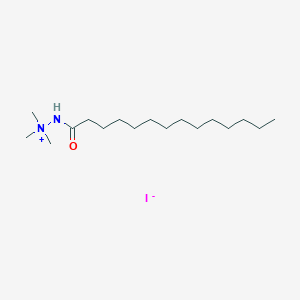
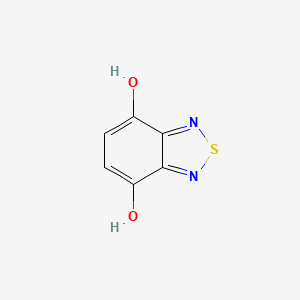
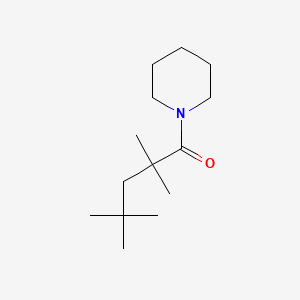

![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
